5-Iodo-2,3-dihydropyridazin-3-one
Overview
Description
5-Iodo-2,3-dihydropyridazin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C4H3IN2O and its molecular weight is 221.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
5-Iodo-2,3-dihydropyridazin-3-one may not be directly mentioned, but related compounds, such as diketopyrrolopyrroles, are noted for their significant optical properties and synthesis methodologies. These compounds are utilized in various applications, including high-quality pigments and fluorescence imaging due to their excellent stability and near-unity fluorescence quantum yield, suggesting potential research avenues for this compound in similar fields (Grzybowski & Gryko, 2015).
Analytical Methods in Antioxidant Activity
Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, highlight the critical role of precise chemical analysis in understanding the antioxidant capacity of compounds. These methodologies could be applied to this compound to elucidate its potential antioxidant properties, contributing to its utility in pharmaceutical and nutritional applications (Munteanu & Apetrei, 2021).
High-Energetic Material Applications
Research on energetic compounds like NTO and its salts reveals the importance of structural analysis and thermolysis in developing high-energetic materials. This suggests potential applications for this compound in the field of energetic materials, provided its structure and reactivity offer advantageous properties (Singh & Felix, 2003).
Biofortification and Agricultural Applications
Iodine's role in enhancing plant growth and stress tolerance in crops underlines the potential agricultural applications of iodine-containing compounds. This research avenue could explore this compound's utility in agriculture, possibly as a biofortification agent or growth stimulant, based on its iodine content and biological activity (Medrano-Macías et al., 2016).
Hybrid Catalysts in Organic Synthesis
The development of hybrid catalysts for the synthesis of complex organic compounds, including pyranopyrimidine scaffolds, showcases the evolving landscape of organic synthesis where this compound could find applications. Its potential role in catalyzing specific reactions or as a precursor in synthesizing biologically active molecules could be significant (Parmar et al., 2023).
Mechanism of Action
Target of Action
Pyridazin-3(2h)-ones, a class of compounds to which 5-iodo-2,3-dihydropyridazin-3-one belongs, are known for their diverse pharmacological activities . They have been reported to possess antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The pyridazin-3(2h)-ones class of compounds, which includes this compound, is known to interact with various biological targets leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-ones are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Compounds in the pyridazin-3(2h)-ones class are known to have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Safety and Hazards
The safety data sheet for 5-Iodo-2,3-dihydropyridazin-3-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
4-iodo-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMMCWOUBWROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586263 | |
Record name | 5-Iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825633-94-1 | |
Record name | 5-Iodo-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825633-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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